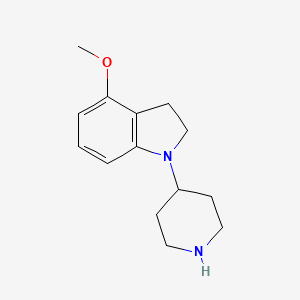
3-(Difluoromethyl)pyrrolidin-1-amine
Overview
Description
“3-(Difluoromethyl)pyrrolidin-1-amine” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring’s saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidines can be achieved through various methods. One common method is the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides with alkenyl dipolarophiles . Another method involves the construction of the ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring is characterized by its five-membered structure with a nitrogen atom. It is a saturated scaffold, meaning it has single bonds only, which allows for sp3 hybridization . This leads to a non-planar ring structure, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
Pyrrolidines can undergo various chemical reactions. For instance, they can be involved in 1,3-dipolar cycloaddition reactions with nitrogen-based 1,3-dipole azomethine ylides . They can also be functionalized, such as through the addition of a difluoromethyl group .Scientific Research Applications
Synthesis and Catalysis
- Enantioselective Reactions : Pyrrolidine derivatives undergo asymmetric reactions in the presence of specific catalysts, yielding products with high enantiomeric excess. For instance, propargylamines derived from pyrrolidine have been synthesized with significant enantioselectivity, highlighting the role of pyrrolidine derivatives in asymmetric synthesis (Zhao & Seidel, 2015).
- Functionalization : The C-H functionalization of cyclic amines like pyrrolidine represents a critical area of research, offering pathways to selectively introduce functional groups into cyclic structures (Kang et al., 2015). This approach facilitates the creation of new molecules with potential applications in pharmaceuticals and materials science.
Structural and Physical Properties
- Crystalline Hydrates and Kosmotropic Behavior : Studies on 3-pyrroline, a related compound, have revealed insights into its behavior during crystalline hydrate formation. Such research sheds light on the structural behavior of cyclic amines in different hydration states and their potential applications in materials science (Rzepiński et al., 2016).
- Molecular Structure Investigations : The study of complexes like trans-[Co(III)(bpb)(pyrrolidine)2]NCS·0.5H2O, involving pyrrolidine, provides valuable information on the molecular and crystal structures of such complexes, including insights into intermolecular hydrogen bonding (Amirnasr et al., 2002).
Chemical Behavior and Reactions
- Synthetic Pathways and Mechanisms : Research has explored various synthetic routes involving pyrrolidine and its derivatives, including the synthesis of functionalized molecules with significant medical value. Such studies underline the importance of pyrrolidine derivatives in medicinal chemistry and drug discovery (Zhi et al., 2016).
Safety and Hazards
The safety data sheet for a related compound, pyrrolidin-3-ol, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .
Future Directions
The pyrrolidine ring and its derivatives continue to be of interest in drug discovery due to their versatile properties . Future research may focus on the design of new pyrrolidine compounds with different biological profiles . Additionally, the development of more efficient and selective methods for the synthesis and functionalization of pyrrolidines, such as the addition of a difluoromethyl group, is a promising area of research .
properties
IUPAC Name |
3-(difluoromethyl)pyrrolidin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F2N2/c6-5(7)4-1-2-9(8)3-4/h4-5H,1-3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRCJNWRIRXGPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(2-Azabicyclo[2.2.1]heptan-2-yl)cyclohexane-1-carboxylic acid](/img/structure/B1490820.png)
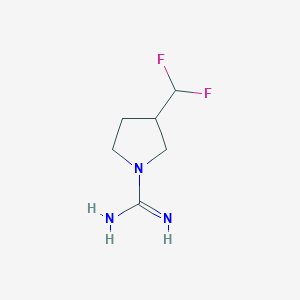
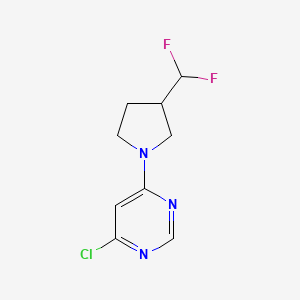

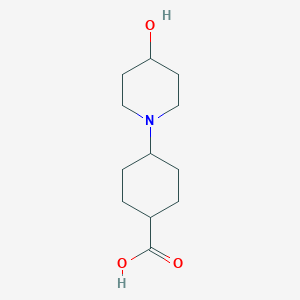

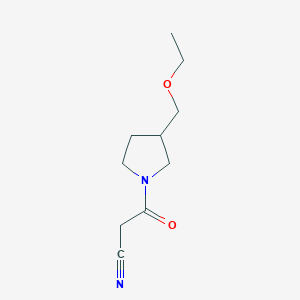



![4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)benzoic acid](/img/structure/B1490836.png)
![4,4-Difluoro-2-prolyloctahydrocyclopenta[c]pyrrole](/img/structure/B1490839.png)
![(E)-4-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid](/img/structure/B1490841.png)
